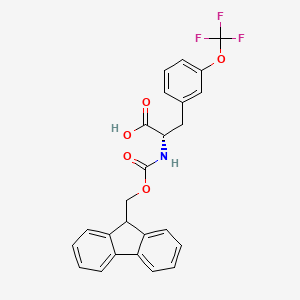

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

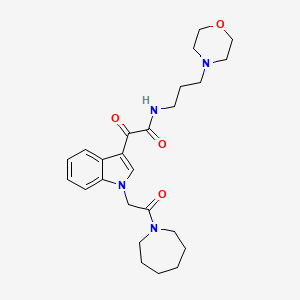

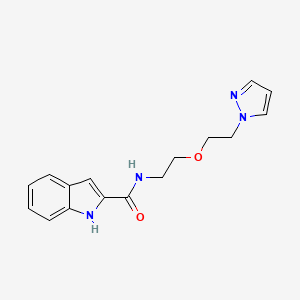

N-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is a chemical compound with the molecular formula C25H20F3NO5 . It has a molecular weight of 471.43 g/mol . The compound is a white solid and is typically stored at temperatures between 0-8°C .

Molecular Structure Analysis

The linear formula of this compound is C25H20F3NO5 . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 471.4 g/mol . It has a XLogP3-AA value of 5.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are 471.12935722 g/mol . The topological polar surface area of the compound is 84.9 Ų . The compound has a heavy atom count of 34 .科学的研究の応用

Antibacterial Composite Materials

- Nanoassembly-Enhanced Antibacterial Properties : Fluorenylmethyloxycarbonyl (Fmoc)-decorated building blocks, including Fmoc-phenylalanine derivatives, have been utilized in developing antibacterial and anti-inflammatory materials. Nanoassemblies formed by these compounds demonstrated significant antibacterial capabilities and were integrated into resin-based composites without compromising their mechanical and optical properties (Schnaider et al., 2019).

Peptide Synthesis

- Chemical Ligation at Phenylalanine : Synthesis involving erythro-N-Boc-β-mercapto-L-phenylalanine enabled native chemical ligation at phenylalanine, which is crucial for peptide synthesis. This approach was applied to synthesize specific peptides, demonstrating its compatibility with reactive side chains (Crich & Banerjee, 2007).

- Organic Synthesis of Fmoc-Protected Amino Acids : The direct synthesis of Fmoc-protected amino acids using organozinc chemistry has been explored. This method is applicable to the synthesis of substituted phenylalanines and 4-oxoamino acids, illustrating its versatility in peptide synthesis (Deboves et al., 2001).

Material Science

- Self-Assembly and Hydrogelation : Fmoc-protected phenylalanine derivatives, including those with fluorine substitutions, have shown efficient self-assembly and hydrogelation. These properties are significant in developing biomedical materials and have implications for the design of novel hydrogelators (Ryan et al., 2010).

- Antibacterial Hydrogel Development : The incorporation of silver ions into Fmoc-phenylalanine-based hydrogels has enhanced their antibacterial properties, indicating potential biomedical applications (Zhao et al., 2021).

Safety and Hazards

作用機序

Target of Action

The primary target of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is the amino group in peptide synthesis . The Fmoc (fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions .

Mode of Action

The Fmoc group forms carbamates with amines . The classic Fmoc protection is with Fmoc-Cl under Schotten-Baumann conditions or with anhydrous conditions . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The Fmoc group is typically deprotected with secondary amines in DMF . The intermediary carbanion can eliminate the carbamate in an E1cb mechanism, releasing dibenzofulvene .

Pharmacokinetics

Like other fmoc-protected amino acids, it is expected to have good stability under normal storage conditions .

Result of Action

The result of the action of this compound is the protection of the amino group during peptide synthesis, allowing for the successful construction of the desired peptide chain . The Fmoc group can be removed when no longer needed, revealing the original amino group .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of certain chemicals . For example, Fmoc-Cl, used in the protection process, is sensitive to moisture and heat . Therefore, the reaction should be carried out under controlled conditions to ensure successful protection of the amino group .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUYXFMCEZXVPZ-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2428839.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)